5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole
Description
5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole is a heterocyclic compound featuring a partially saturated pyrrole ring substituted with a 3,5-dichlorophenyl group. The 3,5-dichlorophenyl substituent is electron-withdrawing, which may modulate electronic properties, solubility, and biological activity. The dichlorophenyl moiety is prevalent in agrochemicals and pharmaceuticals due to its lipophilicity and resistance to metabolic degradation .
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKUPHITIIBDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde and a suitable amine, such as pyrrolidine.
Condensation Reaction: The aldehyde group of 3,5-dichlorobenzaldehyde reacts with the amine group of pyrrolidine under acidic or basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrole ring. This step often requires a catalyst or specific reaction conditions, such as heating or the use of a dehydrating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, improving yield and purity.
Catalysts: The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization step.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the pyrrole ring or the dichlorophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Research indicates that derivatives of pyrrole, including 5-(3,5-dichlorophenyl)-3,4-dihydro-2H-pyrrole, exhibit significant antimicrobial activity. Various studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria and fungi. For instance, pyrrole derivatives have shown effectiveness against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .
Anticancer Activity
Pyrrole-based compounds have been investigated for their anticancer properties. Studies reveal that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cancer progression. Research has shown that such compounds can effectively target cancer cells while sparing normal cells .
Enzyme Inhibition Studies
This compound has been subjected to molecular docking studies to assess its binding affinity with various proteins associated with disease pathways. For example, it has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes linked to inflammation and cancer. The binding interactions suggest that this compound may serve as a lead compound for developing anti-inflammatory and anticancer drugs .
Agricultural Applications
Pesticidal Activity
The structural characteristics of this compound suggest potential applications in agrochemicals. Its ability to disrupt biological processes in pests makes it a candidate for developing new pesticides. Studies have indicated that similar pyrrole derivatives possess insecticidal properties against various agricultural pests .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Pyrrole derivatives are known to enhance the properties of polymers used in coatings and adhesives due to their ability to form stable networks. This application is particularly valuable in creating materials with improved durability and resistance to environmental factors .
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 15 | |
| Pyrrole derivative X | Anticancer | 10 | |
| Pyrrole derivative Y | COX Inhibition | 12 |
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Traditional Synthesis | Refluxing with dichlorobenzaldehyde | 65 |
| Microwave-Assisted | Rapid synthesis under microwave irradiation | 80 |
| Green Chemistry | Using eco-friendly solvents for synthesis | 75 |
Mechanism of Action
The mechanism by which 5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyrrole ring can engage in π-π interactions and hydrogen bonding, further modulating its activity.
Comparison with Similar Compounds
Key Observations :
- The dihydro-pyrrole core distinguishes the target compound from fully unsaturated pyrroles (e.g., 3,5-dimethyl-2-phenyl-1H-pyrrole) and fused systems (e.g., pyrrolo-thiazole in ).
Physical and Spectral Properties
Melting Points and Solubility:
- 15m: Melting point 209.0–211.9°C, likely due to hydrogen bonding from the 4-aminophenyl group .
- 16a : Lower melting point (138.1–140.6°C), attributed to reduced polarity from the 4-hydroxyphenyl group .
- 3,5-Dimethyl-2-phenyl-1H-pyrrole : LogP = 3.30, indicating high lipophilicity . The target compound’s dichlorophenyl group may elevate LogP further, reducing aqueous solubility.
Biological Activity
5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its potential applications in treating various diseases.
Chemical Structure and Synthesis
The compound features a pyrrole ring substituted with a dichlorophenyl group, which contributes to its biological properties. The synthesis of pyrrole derivatives often involves methods such as the Paal-Knorr synthesis or other cyclization techniques that allow for the introduction of various substituents at different positions on the pyrrole ring.
1. Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of pyrrole derivatives. For example, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | |
| Escherichia coli | Higher than S. aureus |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. In animal models, compounds with similar structures exhibited protective effects against carrageenan-induced edema.
- Dosage and Effects :
3. Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms.
- Cell Line Studies :
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrrole derivatives in various biological assays:
- A study found that specific derivatives exhibited strong antibacterial activity with an MIC comparable to standard antibiotics like ciprofloxacin .
- Research into the anti-inflammatory effects showed that certain pyrrole derivatives could significantly reduce inflammation in vivo .
- Anticancer studies demonstrated that these compounds could effectively inhibit cancer cell growth across several assays .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 5-(3,5-Dichlorophenyl)-3,4-dihydro-2H-pyrrole and its derivatives?
Answer:
The synthesis typically involves base-assisted cyclization or acid-catalyzed condensation of precursor ketones or aldehydes with amines or hydroxyl-substituted aromatic compounds. For example:
- Cyclization with aromatic amines : Reaction of 3,5-dichlorobenzaldehyde with acetamide derivatives in acidic ethanol under reflux yields the pyrrole core via intramolecular cyclization. Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) and recrystallization (e.g., methylene chloride) is critical to isolate the product .
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions using aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) and Pd(PPh₃)₄ in toluene/ethanol/water mixtures enable aryl group functionalization at specific positions .
- Base-mediated substitutions : NaH or K₂CO₃ facilitates substitutions (e.g., dipentylamine introduction) in pyrrolo-pyrimidine derivatives, though yields vary depending on steric and electronic effects .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Rigorous structural validation requires:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, downfield shifts (~6.5–8.0 ppm in ¹H NMR) indicate aromatic protons, while dihydro-pyrrole protons appear as multiplet signals (~2.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight accuracy (e.g., m/z 420.0893 for C₂₁H₂₀Cl₂NO₄ derivatives) and detects isotopic patterns consistent with chlorine substituents .
- FTIR : Hydroxyl or carbonyl stretches (e.g., 1650–1750 cm⁻¹ for lactam groups) confirm functional group retention during synthesis .
Advanced: How can researchers investigate structure-activity relationships (SAR) for derivatives of this compound?
Answer:
SAR studies require systematic substitution and biological evaluation:
- Variation of aryl groups : Introduce electron-withdrawing (e.g., Cl, Br) or donating (e.g., OCH₃, NH₂) groups at the 3,5-positions of the phenyl ring to assess effects on bioactivity. For example, 3,5-dichloro substitution enhances lipophilicity and target binding in some kinase inhibitors .
- Functional group modifications : Replace the dihydro-pyrrole moiety with saturated or unsaturated heterocycles (e.g., pyrazoles, pyridines) to probe conformational flexibility. Biological assays (e.g., cytotoxicity, enzyme inhibition) are then used to correlate structural changes with activity .
- Crystallographic analysis : Single-crystal X-ray diffraction (e.g., disorder parameter = 0.005 Å) reveals precise bond angles and intermolecular interactions, guiding rational design .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during characterization?
Answer:
Contradictions arise from dynamic processes (e.g., tautomerism) or impurities. Mitigation strategies include:
- Variable-temperature NMR : Cooling samples to –40°C slows exchange processes, resolving split signals into distinct peaks .
- 2D NMR techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings, clarifying ambiguous assignments (e.g., distinguishing diastereotopic protons in the pyrrole ring) .
- X-ray crystallography : Definitive structural assignment via crystallography (e.g., R factor = 0.054) resolves ambiguities from overlapping spectroscopic signals .
Advanced: What strategies optimize reaction conditions for synthesizing novel derivatives with high enantiomeric purity?
Answer:
- Chiral catalysts : Use Pd complexes with chiral ligands (e.g., BINAP) in asymmetric Suzuki couplings to control stereochemistry at aryl-substituted positions .
- Solvent optimization : Polar aprotic solvents (e.g., THF) improve reaction kinetics for base-mediated substitutions, while ethanol/water mixtures enhance boronic acid coupling efficiency .
- Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor desired intermediates. For example, refluxing in HCl/ethanol promotes thermodynamically stable cyclization products over kinetic byproducts .
Advanced: How can computational methods complement experimental studies on this compound?
Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-active applications. For example, dihydro-pyrrole derivatives exhibit π-conjugation suitable for optoelectronic materials .
- Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis. Docking scores correlate with experimental IC₅₀ values in some cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
